molecular formula C27H18N2O4 B1225545 2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid

2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid

Cat. No. B1225545
M. Wt: 434.4 g/mol
InChI Key: BOWSDTSZGFZFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[[3-(1,3-benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid is a member of benzamides.

Scientific Research Applications

Peroxisome Proliferator-Activated Receptor Gamma Agonists

2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid derivatives have been studied as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds demonstrate potential antidiabetic activity in rodent models of type 2 diabetes. The structure-activity relationship of these compounds has been explored, particularly focusing on the N-2-benzoylphenyl moiety. Modifications in this moiety have shown varied effects on PPARgamma activity, with certain anthranilic acid esters showing promise as antidiabetic agents (Cobb et al., 1998).

Antimicrobial Activity

Several derivatives, including 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate, have been synthesized and tested for antimicrobial activity. These compounds have shown effectiveness against various primary aromatic amines and heterocyclic amines, displaying significant antimicrobial properties (Habib et al., 2013).

Synthesis and Characterization for Antimicrobial Properties

The synthesis and characterization of substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives have been explored. These compounds, derived from 2-[(chloroacetyl)amino]benzoic acid, have been evaluated for antibacterial and antifungal activities, demonstrating potential in combating various microbial strains (Chaitanya et al., 2017).

Antiviral and Cytotoxic Activities

Research has also focused on synthesizing novel 2,3-disubstituted quinazolin-4(3H)-ones for evaluating antiviral activities against various viruses, including HIV, HSV, and vaccinia viruses. Certain derivatives have shown distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses (Selvam et al., 2010).

Applications in Plant Growth Regulation

The compound has been investigated for its use as a synthetic plant growth regulator. Derivatives like 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid have been prepared for testing in this context, showing potential applications in agricultural science (Harris et al., 1978).

Photophysical Properties and Antimicrobial Activity

4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized for their photophysical properties and evaluated for antimicrobial activity. These compounds show good antifungal activity and fluorescence properties, which could be applied in biomedical imaging and therapy (Phatangare et al., 2013).

properties

Molecular Formula

C27H18N2O4

Molecular Weight

434.4 g/mol

IUPAC Name

2-[2-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C27H18N2O4/c30-25(21-12-3-1-10-19(21)20-11-2-4-13-22(20)27(31)32)28-18-9-7-8-17(16-18)26-29-23-14-5-6-15-24(23)33-26/h1-16H,(H,28,30)(H,31,32)

InChI Key

BOWSDTSZGFZFAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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